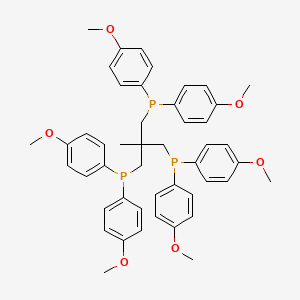
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is an organophosphorus compound characterized by the presence of multiple phosphine groups. These compounds are often used as ligands in coordination chemistry and catalysis due to their ability to donate electron pairs to metal centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) typically involves the reaction of 4-methoxyphenylphosphine with a suitable alkylating agent. The reaction conditions often require a base to deprotonate the phosphine, facilitating nucleophilic attack on the alkylating agent. Common solvents for this reaction include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such compounds may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Transition metal complexes, typically in solvents like acetonitrile or ethanol.
Major Products
Oxidation: Phosphine oxides.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is used as a ligand in the synthesis of coordination complexes. These complexes are studied for their catalytic properties in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology and Medicine
While specific applications in biology and medicine are less common, organophosphorus compounds can be explored for their potential as enzyme inhibitors or in drug delivery systems due to their ability to form stable complexes with metal ions.
Industry
In industry, these compounds are used in catalysis for the production of fine chemicals and pharmaceuticals. Their ability to stabilize transition metal catalysts makes them valuable in various industrial processes.
Mécanisme D'action
The mechanism by which (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) exerts its effects is primarily through coordination with metal centers. The phosphine groups donate electron pairs to the metal, forming stable complexes that can facilitate various catalytic reactions. The molecular targets are typically transition metals such as palladium, platinum, and rhodium.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
Bis(diphenylphosphino)methane: A bidentate ligand with two phosphine groups, similar to the compound .
Uniqueness
(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is unique due to the presence of multiple 4-methoxyphenyl groups, which can influence the electronic and steric properties of the ligand. This can result in different reactivity and selectivity in catalytic applications compared to other phosphine ligands.
Propriétés
Formule moléculaire |
C47H51O6P3 |
|---|---|
Poids moléculaire |
804.8 g/mol |
Nom IUPAC |
[3-bis(4-methoxyphenyl)phosphanyl-2-[bis(4-methoxyphenyl)phosphanylmethyl]-2-methylpropyl]-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C47H51O6P3/c1-47(32-54(41-20-8-35(48-2)9-21-41)42-22-10-36(49-3)11-23-42,33-55(43-24-12-37(50-4)13-25-43)44-26-14-38(51-5)15-27-44)34-56(45-28-16-39(52-6)17-29-45)46-30-18-40(53-7)19-31-46/h8-31H,32-34H2,1-7H3 |
Clé InChI |
RRCZGCNMISMWGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CP(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)(CP(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CP(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine](/img/structure/B12505999.png)
![Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12506004.png)
![N-[(6-chloro-3-pyridinyl)methyl]-N-methyl-2-nitro-2-(1,3-thiazinan-2-yliden)-1-ethanamine](/img/structure/B12506010.png)
![3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B12506011.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12506020.png)

![1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12506037.png)
![4-[5-[5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B12506043.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-4-cyclopentylbutanoic acid](/img/structure/B12506054.png)

![N-(2-ethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506072.png)
![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12506076.png)
